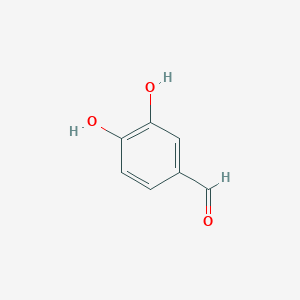

3,4-Dihidroxi-benzaldehído

Descripción general

Descripción

Es un compuesto natural que se encuentra en diversas plantas, incluyendo las raíces de Salvia miltiorrhiza, cebada, plátanos verdes Cavendish y hojas de vid . Este compuesto es conocido por su amplia gama de actividades biológicas y se utiliza en diversos campos como la medicina, la química y la industria.

Aplicaciones Científicas De Investigación

El protocatechualdehído tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como precursor en la síntesis de vainillina y otros compuestos aromáticos.

Biología: Exhibe propiedades antioxidantes, antiinflamatorias y antibacterianas.

Medicina: Se utiliza en el tratamiento de la enfermedad coronaria, la angina y otras afecciones cardiovasculares.

Industria: Se utiliza en la producción de microrresistencias y otros materiales para elementos electrónicos.

Mecanismo De Acción

El protocatechualdehído ejerce sus efectos a través de varios mecanismos:

Actividad Antibacteriana: Altera la integridad de la membrana celular de las bacterias, lo que lleva a la lisis celular e inhibición de la formación de biopelículas.

Actividad Antioxidante: Elimina los radicales libres y reduce el estrés oxidativo.

Actividad Antiinflamatoria: Inhibe la producción de citoquinas proinflamatorias.

Actividad Antiproliferativa: Reduce la expresión de protooncogenes como β-catenina y ciclina D1, lo que lleva a la apoptosis en las células cancerosas.

Análisis Bioquímico

Biochemical Properties

3,4-Dihydroxybenzaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit human DNA topoisomerase II, an enzyme critical for DNA replication and cell division . Additionally, 3,4-Dihydroxybenzaldehyde interacts with G protein-coupled estrogen receptor-1 (GPER-1), exhibiting protective effects in endothelial dysfunction and atherosclerosis . These interactions highlight the compound’s potential in modulating biochemical pathways and cellular functions.

Cellular Effects

3,4-Dihydroxybenzaldehyde exerts significant effects on various cell types and cellular processes. It has been reported to inhibit the proliferation of vascular smooth muscle cells and induce apoptosis in colorectal cancer cells . The compound influences cell signaling pathways, such as the p27KIP1-Cyclin A/D1-CDK2 pathway, leading to cell cycle arrest and apoptosis . Moreover, 3,4-Dihydroxybenzaldehyde affects gene expression by downregulating pro-oncogenes like β-catenin and cyclin D1 . These cellular effects underscore its potential as a therapeutic agent.

Molecular Mechanism

The molecular mechanism of 3,4-Dihydroxybenzaldehyde involves several key interactions at the molecular level. It binds to and inhibits enzymes like DNA topoisomerase II, leading to the disruption of DNA replication and cell division . The compound also modulates gene expression by interacting with transcription factors and signaling molecules. For example, it reduces the expression of pro-oncogenes β-catenin and cyclin D1, thereby inhibiting cell proliferation . These molecular interactions elucidate the compound’s mechanism of action in exerting its biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,4-Dihydroxybenzaldehyde have been observed to change over time. The compound is relatively stable under standard conditions but can degrade under extreme conditions such as high temperature and light exposure . Long-term studies have shown that 3,4-Dihydroxybenzaldehyde maintains its biological activity over extended periods, although its efficacy may decrease due to gradual degradation . These temporal effects are crucial for understanding the compound’s stability and long-term impact on cellular functions.

Dosage Effects in Animal Models

The effects of 3,4-Dihydroxybenzaldehyde vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects such as antioxidative and anti-inflammatory activities . At high doses, it can induce toxic effects, including liver and kidney damage . Studies have identified threshold doses beyond which the compound’s adverse effects outweigh its therapeutic benefits . These dosage-dependent effects are essential for determining the safe and effective use of 3,4-Dihydroxybenzaldehyde in therapeutic applications.

Metabolic Pathways

3,4-Dihydroxybenzaldehyde is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . The compound also affects metabolic flux by modulating the activity of key enzymes involved in cellular metabolism . For instance, it can influence the levels of metabolites like glutathione, thereby impacting oxidative stress and cellular redox balance . These metabolic pathways highlight the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of 3,4-Dihydroxybenzaldehyde within cells and tissues involve several mechanisms. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it can accumulate in various cellular compartments, including the cytoplasm and nucleus . The distribution of 3,4-Dihydroxybenzaldehyde within tissues is influenced by factors such as blood flow and tissue permeability . These transport and distribution mechanisms are critical for understanding the compound’s bioavailability and therapeutic potential.

Subcellular Localization

3,4-Dihydroxybenzaldehyde exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . It can also be targeted to specific organelles through post-translational modifications and targeting signals . The subcellular localization of 3,4-Dihydroxybenzaldehyde is essential for its biological activity and therapeutic efficacy.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El protocatechualdehído se puede sintetizar a través de varios métodos. Un método común implica la reacción del dicloruro de piperonilo con cloro molecular en presencia de tricloruro de fósforo, pentacloruro de fósforo o cloruro de sulfurílico para preparar dicloropiperonilideno dicloruro, que luego se hidroliza . Otro método implica la cloración de piperonal (heliotropina) seguida de la hidrólisis del producto clorado .

Métodos de Producción Industrial: En entornos industriales, el protocatechualdehído se extrae a menudo de las raíces de Salvia miltiorrhiza. Las raíces se cosechan, limpian y secan antes de que el compuesto se extraiga utilizando disolventes como etanol, acetona o acetato de etilo .

Análisis De Reacciones Químicas

Tipos de Reacciones: El protocatechualdehído se somete a diversas reacciones químicas, incluyendo:

Oxidación: Se puede oxidar para formar ácido protocatéquico.

Reducción: Se puede reducir para formar alcohol 3,4-dihidroxibencílico.

Sustitución: Puede sufrir reacciones de sustitución electrófila debido a la presencia de grupos hidroxilo en el anillo de benceno.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Los agentes reductores comunes incluyen borohidruro de sodio e hidruro de litio y aluminio.

Sustitución: Reactivos como bromo o cloro se pueden utilizar para reacciones de halogenación.

Principales Productos Formados:

Oxidación: Ácido protocatéquico.

Reducción: Alcohol 3,4-dihidroxibencílico.

Sustitución: Derivados halogenados de protocatechualdehído.

Comparación Con Compuestos Similares

El protocatechualdehído es similar a otros aldehídos fenólicos como:

Vainillina (4-hidroxi-3-metoxibenzaldehído): Se utiliza como agente aromatizante y en la síntesis de productos farmacéuticos.

Siringaldehído (4-hidroxi-3,5-dimetoxibenzaldehído): Se utiliza en la síntesis de productos químicos finos y como agente aromatizante.

Cinamaldehído (3-fenil-2-propenal): Conocido por sus propiedades antimicrobianas y antifúngicas.

Unicidad: El protocatechualdehído es único debido a sus dos grupos hidroxilo en el anillo de benceno, que contribuyen a sus fuertes propiedades antioxidantes y antiinflamatorias. Su capacidad para actuar como precursor de varios compuestos biológicamente activos aumenta aún más su importancia en la investigación científica y las aplicaciones industriales.

Actividad Biológica

3,4-Dihydroxybenzaldehyde (DHB), a phenolic compound, has garnered attention due to its diverse biological activities. This article delves into its biological properties, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects, supported by various studies and findings.

- Chemical Structure : 3,4-Dihydroxybenzaldehyde is characterized by two hydroxyl groups at the 3 and 4 positions of the benzene ring and an aldehyde functional group.

- CAS Number : 139-85-5

1. Antioxidant Activity

DHB exhibits significant antioxidant properties, which are crucial for protecting cells from oxidative stress. Studies have shown that it can lower reactive oxygen species (ROS) generation and protect human red blood cells from oxidative damage induced by sodium meta-arsenite (SA) .

Key Findings :

- DHB prevents oxidative DNA damage and apoptosis via its antioxidant activity .

- It increases glutathione levels in human erythrocytes, enhancing cellular defense mechanisms against oxidative stress .

2. Antimicrobial Properties

DHB demonstrates potent antimicrobial activity against various pathogens. Notably, it has been shown to be effective against methicillin-resistant Staphylococcus aureus (MRSA) at very low concentrations (0.01 µg/ml) .

Table 1: Antimicrobial Efficacy of DHB

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Methicillin-resistant Staphylococcus aureus | 0.01 µg/ml |

| Escherichia coli | 50 µg/ml |

| Candida albicans | 25 µg/ml |

3. Anticancer Effects

Research indicates that DHB selectively inhibits human DNA topoisomerase II with an IC50 of 150 µM, showing potential as an anticancer agent . It has been observed to inhibit the proliferation of HT-29 colon cancer cells at a concentration of 362 µM but did not affect HCT116 cells at 100 µM .

Case Study :

A study investigated the effects of DHB on HT-29 cells and found that treatment led to significant reductions in cell viability and induced apoptosis through ROS-mediated pathways.

4. Anti-inflammatory Effects

DHB has been reported to suppress inflammation by inhibiting the expression of pro-inflammatory cytokines. It modulates the NF-κB signaling pathway, which is crucial for inflammatory responses .

Mechanism :

- DHB reduces the binding of IgE to FcεRI receptors on mast cells, thereby inhibiting degranulation and subsequent allergic responses .

Binding Properties

Recent studies have highlighted the interaction of DHB with human serum albumin (HSA), which is essential for understanding its pharmacokinetics. The binding affinity was found to be , indicating a strong interaction primarily through hydrogen bonding and van der Waals forces .

Table 2: Binding Characteristics of DHB with HSA

| Parameter | Value |

|---|---|

| Binding Affinity | |

| Binding Distance | 4.42 nm |

| Mechanism of Binding | Hydrogen bonding and van der Waals forces |

Propiedades

IUPAC Name |

3,4-dihydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3/c8-4-5-1-2-6(9)7(10)3-5/h1-4,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBGBGRVKPALMCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074512 | |

| Record name | Protocatechualdehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Light brown powder; [Alfa Aesar MSDS] | |

| Record name | Protocatechualdehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10997 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000116 [mmHg] | |

| Record name | Protocatechualdehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10997 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

139-85-5 | |

| Record name | 3,4-Dihydroxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Protocatechualdehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Protocatechualdehyde | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11268 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3,4-Dihydroxybenzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22961 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Protocatechualdehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.889 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROTOCATECHUALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PVP2HCH4T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,4-Dihydroxybenzaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059965 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Protocatechualdehyde?

A1: The molecular formula of Protocatechualdehyde is C7H6O3, and its molecular weight is 138.12 g/mol.

Q2: What analytical techniques are commonly used to determine Protocatechualdehyde content in various samples?

A2: High-performance liquid chromatography (HPLC) coupled with various detectors, such as ultraviolet (UV) detectors, diode-array detectors (DAD), and mass spectrometry (MS), is widely employed for quantitative analysis of Protocatechualdehyde. [, , , , , , , , , , , , , , , , , , , ]

Q3: How does Protocatechualdehyde affect cancer cells?

A3: Research suggests that Protocatechualdehyde demonstrates antiproliferative activity against various cancer cell lines, including human non-small cell lung cancer cells. This effect has been linked to the upregulation of growth arrest and DNA damage-inducible genes (GADD45 and GADD153), ultimately leading to cell cycle arrest and apoptosis. []

Q4: What is the role of Protocatechualdehyde in protecting against testicular damage?

A4: In a study using a mouse model, Protocatechualdehyde was found to mitigate testicular damage induced by the chemotherapeutic agent cyclophosphamide. This protective effect was associated with increased sperm survival and membrane integrity, improved testicular morphology, and modulation of various proteins involved in oxidative stress and inflammation. []

Q5: How does Protocatechualdehyde impact bone health?

A5: Protocatechualdehyde has shown promise in counteracting osteoporosis induced by prednisone acetate in a rat model. Treatment with Protocatechualdehyde led to improvements in bone physical indices, bone density, and bone mineral and organic matter content. []

Q6: Does Protocatechualdehyde exhibit antibacterial activity?

A6: Protocatechualdehyde has demonstrated potent antibacterial activity against the plant pathogen Ralstonia solanacearum, effectively inhibiting its growth and biofilm formation. This antibacterial effect was linked to the disruption of bacterial cell structure. []

Q7: What is the mechanism behind Protocatechualdehyde's protective effect on vascular endothelial cells?

A7: Studies indicate that Protocatechualdehyde can protect human umbilical vein endothelial cells from damage induced by oxidized low-density lipoprotein (ox-LDL). This protective action may involve the modulation of the CD40/CD40L pathway, which plays a role in inflammation and atherosclerosis. []

Q8: How is Protocatechualdehyde absorbed in the body?

A8: Research using a rat intestinal absorption model suggests that Protocatechualdehyde is absorbed primarily through passive diffusion. []

Q9: Are there any strategies to improve the delivery and bioavailability of Protocatechualdehyde?

A9: While specific drug delivery strategies haven't been extensively explored in the provided research, one study utilized Protocatechualdehyde in the fabrication of injectable hydrogels containing an anticancer peptide. This approach aimed to achieve localized drug release and enhance therapeutic efficacy. []

Q10: How does the structure of Protocatechualdehyde contribute to its activity?

A10: The two hydroxyl groups in the ortho position on the benzene ring, characteristic of catechols, are likely crucial for many of Protocatechualdehyde's biological activities. These groups can participate in hydrogen bonding and redox reactions, influencing the compound's interaction with biological targets. Further research is needed to elucidate specific SAR relationships. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.